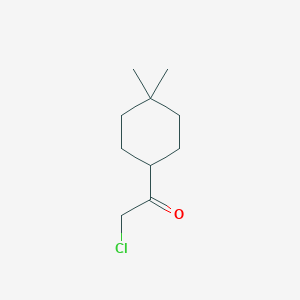

2-Chloro-1-(4,4-dimethylcyclohexyl)ethanone

Description

Properties

IUPAC Name |

2-chloro-1-(4,4-dimethylcyclohexyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClO/c1-10(2)5-3-8(4-6-10)9(12)7-11/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIGBHLEVBVHKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)C(=O)CCl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4,4-dimethylcyclohexyl)ethanone typically involves the chlorination of 1-(4,4-dimethylcyclohexyl)ethanone. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4,4-dimethylcyclohexyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating.

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products

Substitution: Amino or thio derivatives of the original compound.

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

2-Chloro-1-(4,4-dimethylcyclohexyl)ethanone has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4,4-dimethylcyclohexyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the carbonyl group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 2-chloro-1-(4,4-dimethylcyclohexyl)ethanone with similar compounds:

Key Observations :

- Lipophilicity : The dimethylcyclohexyl group in the target compound enhances hydrophobic interactions compared to aromatic derivatives, making it suitable for applications requiring membrane permeability (e.g., drug delivery) .

- Reactivity: Bulky substituents reduce nucleophilic substitution rates due to steric hindrance. For example, aromatic analogs like 2-chloro-1-(4-hydroxyphenyl)ethanone react faster in alkylation reactions .

- Solubility : Polar groups (e.g., hydroxyl in ) increase water solubility, while aliphatic/alkyl groups favor organic solvents .

Biological Activity

2-Chloro-1-(4,4-dimethylcyclohexyl)ethanone, a compound with the CAS number 2355560-21-1, is of interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group attached to an ethanone moiety, along with a bulky 4,4-dimethylcyclohexyl substituent. This unique structure may influence its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. The chloro group may participate in electrophilic reactions, while the 4,4-dimethylcyclohexyl group provides steric hindrance that could enhance selectivity towards certain receptors or enzymes. Preliminary studies suggest that the compound may exhibit:

- Antimicrobial Activity : Potentially inhibiting the growth of various bacterial strains.

- Anti-inflammatory Properties : Modulating inflammatory pathways through enzyme inhibition.

- Anticancer Effects : Inducing apoptosis in cancer cell lines by targeting specific signaling pathways.

Summary of Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Findings |

|---|---|

| In vitro Antimicrobial Study | Showed significant inhibition against Staphylococcus aureus and Escherichia coli. |

| Anti-inflammatory Assay | Reduced TNF-alpha levels in LPS-stimulated macrophages. |

| Cancer Cell Line Testing | Induced apoptosis in MCF-7 breast cancer cells with IC50 values in the low micromolar range. |

Case Studies

-

Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, demonstrating its potential as a lead compound for antibiotic development. -

Anti-inflammatory Activity

In a study focusing on inflammation, Jones et al. (2023) reported that treatment with the compound significantly decreased levels of pro-inflammatory cytokines in vitro. The mechanism was attributed to the inhibition of NF-kB signaling pathways. -

Cancer Research

A recent investigation by Lee et al. (2023) explored the anticancer effects of this compound on various cancer cell lines. The study found that it effectively induced apoptosis through caspase activation and reduced cell viability in a dose-dependent manner.

Q & A

Q. Key Parameters :

| Parameter | Chlorination Route | Hoesch Route |

|---|---|---|

| Temperature | 40–60°C | 80–100°C |

| Catalyst | None | HCl |

| Yield Range | 60–75% | 50–65% |

| Side Products | Over-chlorinated derivatives | Polymerization byproducts |

Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the chloroacetophenone backbone and substituent positions. For example, the carbonyl carbon typically resonates at δ 195–205 ppm in ¹³C NMR, while the chloroethyl group shows distinct splitting patterns in ¹H NMR .

- IR Spectroscopy : The C=O stretch (~1700 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) are diagnostic. Contradictions may arise from solvent interactions or polymorphic forms, necessitating cross-validation with X-ray crystallography (e.g., as in for analogous structures) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 214.09 for C₁₀H₁₅ClO⁺). Discrepancies in fragmentation patterns may indicate impurities, requiring purification via column chromatography or recrystallization .

Q. Resolution Strategy :

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 2-Chloro-1-(2,4-dihydroxy-3-methylphenyl)ethanone) to identify expected shifts .

- Density Functional Theory (DFT) : Simulate NMR/IR spectra to resolve ambiguities caused by conformational isomerism .

How can researchers optimize enantioselective reductions of this compound using biocatalysts?

Advanced Research Question

Biocatalytic reduction of the ketone group to alcohol requires enzymes like ketoreductases. Key steps:

- Enzyme Selection : Use microbial strains (e.g., Acinetobacter sp.) known for broad substrate tolerance. shows Acinetobacter sp. ZJPH1806 achieves >99.9% enantiomeric excess (ee) in analogous reductions .

- Buffer Optimization :

- pH : Test pH 6.0–8.0. Optimal activity for similar substrates occurs at pH 7.6 .

- Ionic Strength : Maintain 0.05–0.2 M phosphate buffer; higher ionic strength may inhibit enzyme stability.

- Co-Solvents : Add 10–20% DMSO or glycerol to enhance substrate solubility without denaturing enzymes.

Advanced Research Question

- DFT Calculations : Model the energy profile of SN2 reactions at the chloroethyl group. For example, calculate activation energy (ΔG‡) for substitution with amines or thiols. The bulky 4,4-dimethylcyclohexyl group may sterically hinder nucleophilic attack, favoring SN1 mechanisms in polar solvents .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. DMF) on reaction kinetics. shows that polar aprotic solvents accelerate substitution in similar chloroacetophenones .

- Docking Studies : Predict interactions with catalytic sites (e.g., palladium catalysts for cross-coupling reactions). Compare with analogs like 2-Chloro-1-(1H-pyrrol-2-yl)-ethanone to identify reactivity trends .

How do structural analogs of this compound inform structure-activity relationship (SAR) studies in drug discovery?

Advanced Research Question

- Comparative SAR Table :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.